3-(Azetidin-3-yl)benzonitrile hydrochloride
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Overview
Description
3-(Azetidin-3-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2 It is a derivative of benzonitrile, featuring an azetidine ring attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)benzonitrile hydrochloride typically involves the reaction of benzonitrile with azetidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs. These methods often involve large-scale reactions in controlled environments, utilizing advanced equipment and techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The azetidine ring or the nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
3-(Azetidin-3-yl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidin-3-yl)benzonitrile hydrochloride
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
Comparison and Uniqueness
Compared to similar compounds, 3-(Azetidin-3-yl)benzonitrile hydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(azetidin-3-yl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-10;/h1-4,10,12H,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPLJWPMVCJGBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC(=C2)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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